N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide

Catalog No.
S547975
CAS No.
1493764-08-1
M.F
C25H33N7O2
M. Wt
463.58
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-((...

CAS Number

1493764-08-1

Product Name

N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide

Molecular Formula

C25H33N7O2

Molecular Weight

463.58

InChI

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)

InChI Key

NPVXOWLPOFYACO-XUTJKUGGSA-N

SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2881, UNC-2881, UNC 2881

Description

The exact mass of the compound N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide is 463.26957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for Biological Activity

    No published research has been identified that explores the biological activity of NSC2881. Scientific databases such as PubChem and SciFinder SciFinder: do not show any associated studies investigating its potential as a drug or therapeutic agent.

  • Availability

    NSC2881 is listed on a supplier website for specialty chemicals , suggesting it may be available for research purposes. However, the lack of scientific literature associated with it suggests limited investigation into its potential applications.

Further exploration might involve:

  • Patent Search

    Patent databases might reveal intellectual property filings related to NSC2881, potentially shedding light on its intended use or mechanism of action.

  • Contacting the Supplier

    Reaching out to the supplier listed above could provide more information about the intended use or known properties of NSC2881.

NSC is a synthetic compound belonging to the class of pyrimidine derivatives. Information regarding its origin and specific significance in scientific research is currently limited []. However, the presence of functional groups like imidazole and pyrimidine suggests potential for targeting enzymes or receptors involved in cellular processes [].


Molecular Structure Analysis

NSC possesses a complex structure with several key features:

  • Central Pyrimidine Ring: This six-membered aromatic ring is a core component of many biologically active molecules [].
  • Imidazole Group: Attached to the benzyl ring, the imidazole group is a five-membered aromatic heterocycle known for its ability to bind to metal ions and participate in hydrogen bonding interactions [].
  • Carboxamide Moiety: The presence of a carboxamide group (CONH2) suggests potential for hydrogen bonding and interaction with biomolecules [].
  • Butylamino and Hydroxycyclohexylamino Substituents: These groups likely influence the compound's solubility and potentially its interaction with biological targets. The stereochemistry of the hydroxycyclohexyl group ((1r,4r)) indicates a specific spatial arrangement that could be important for activity.

Chemical Reactions Analysis

Specific information on the synthesis of NSC is not currently available in scientific literature. However, based on the structure, potential synthetic routes involving reactions like Suzuki coupling or Buchwald-Hartwig amination for forming the C-N bond between the benzyl ring and the imidazole, and amide bond formation for the carboxamide group can be hypothesized [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

463.26957

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang W, McIver AL, Stashko MA, Deryckere D, Branchford BR, Hunter D, Kireev D, Miley MJ, Norris-Drouin J, Stewart WM, Lee M, Sather S, Zhou Y, Di Paola JA, Machius M, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. J Med Chem. 2013 Nov 20. 56(23): 9693–9700. PubMed PMID: 24219778.

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